molecular formula C16H20N4O3 B2814637 tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate CAS No. 2380171-15-1

tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate

Cat. No.: B2814637
CAS No.: 2380171-15-1
M. Wt: 316.361
InChI Key: KBPPAGZDYZUFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized functionalities to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-18-13-12(6-5-7-17-13)14(21)20(10)11-8-19(9-11)15(22)23-16(2,3)4/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPPAGZDYZUFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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